(6Z)-6-{4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
The compound “(6Z)-6-({4-[2-(2,6-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE” is a complex organic molecule that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolopyrimidines typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Cyclization Reactions: Formation of the thiazole ring through cyclization of appropriate intermediates.
Condensation Reactions: Condensation of aromatic aldehydes with thioamides or thioureas.
Substitution Reactions: Introduction of various substituents on the thiazole or pyrimidine rings using nucleophilic or electrophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds may involve optimization of reaction conditions to achieve high yields and purity. This includes:
Catalysis: Use of catalysts to enhance reaction rates.
Solvent Selection: Choosing appropriate solvents to improve solubility and reaction efficiency.
Purification Techniques: Employing crystallization, chromatography, or distillation for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert imine groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as intermediates in the synthesis of various derivatives with potential biological activities.
Biology
Enzyme Inhibition: Potential inhibitors of specific enzymes involved in disease pathways.
Medicine
Drug Development: Exploration as lead compounds for the development of new therapeutic agents.
Industry
Material Science:
Mechanism of Action
The mechanism of action of thiazolopyrimidines typically involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways and result in therapeutic effects. The exact mechanism depends on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine Derivatives: Compounds with similar core structures but different substituents.
Benzothiazoles: Compounds with a benzene ring fused to a thiazole ring.
Pyrimidinones: Compounds with a pyrimidine ring and various functional groups.
Uniqueness
The uniqueness of “(6Z)-6-({4-[2-(2,6-DIMETHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE” lies in its specific substituents and the resulting biological activities. These unique features may offer advantages in terms of potency, selectivity, and pharmacokinetic properties.
Properties
Molecular Formula |
C29H25N3O3S |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
(6Z)-6-[[4-[2-(2,6-dimethylphenoxy)ethoxy]phenyl]methylidene]-5-imino-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C29H25N3O3S/c1-19-7-6-8-20(2)26(19)35-16-15-34-23-13-11-21(12-14-23)17-24-27(30)32-25(22-9-4-3-5-10-22)18-36-29(32)31-28(24)33/h3-14,17-18,30H,15-16H2,1-2H3/b24-17-,30-27? |
InChI Key |
BAHRITVTIBNNDK-ZEAYLUBASA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCCOC2=CC=C(C=C2)/C=C\3/C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCOC2=CC=C(C=C2)C=C3C(=N)N4C(=CSC4=NC3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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